molecular formula C6H6Cl2N4 B2552999 3-Azido-5-(chloromethyl)pyridine;hydrochloride CAS No. 2375267-72-2

3-Azido-5-(chloromethyl)pyridine;hydrochloride

Cat. No.: B2552999
CAS No.: 2375267-72-2
M. Wt: 205.04
InChI Key: OJDCVCQBGACICP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Azido-5-(chloromethyl)pyridine;hydrochloride is a chemical compound with the molecular formula C6H5ClN4·HCl and a molecular weight of 205 g/mol . This compound is a pyridine derivative, characterized by the presence of an azido group at the 3-position and a chloromethyl group at the 5-position. It is commonly used in research and development due to its unique chemical properties and reactivity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azido-5-(chloromethyl)pyridine;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3-chloromethylpyridine.

    Azidation Reaction: The chloromethyl group is converted to an azido group using sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid (HCl) to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Azido-5-(chloromethyl)pyridine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Sodium Azide (NaN3): Used for azidation reactions.

    Hydrochloric Acid (HCl): Used to form the hydrochloride salt.

    Reducing Agents: Such as hydrogen gas (H2) and palladium on carbon (Pd/C) for reduction reactions.

    Solvents: Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used solvents.

Major Products Formed

    Triazoles: Formed through cycloaddition reactions.

    Amines: Formed through reduction reactions.

Scientific Research Applications

3-Azido-5-(chloromethyl)pyridine;hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3-Chloromethylpyridine: Lacks the azido group, making it less reactive in cycloaddition reactions.

    5-Azido-2-chloropyridine: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

    3-Azidopyridine: Lacks the chloromethyl group, affecting its reactivity in substitution reactions.

Uniqueness

3-Azido-5-(chloromethyl)pyridine;hydrochloride is unique due to the presence of both azido and chloromethyl groups, which confer distinct reactivity and versatility. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable compound in research and industry .

Properties

IUPAC Name

3-azido-5-(chloromethyl)pyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4.ClH/c7-2-5-1-6(10-11-8)4-9-3-5;/h1,3-4H,2H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDCVCQBGACICP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1N=[N+]=[N-])CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.